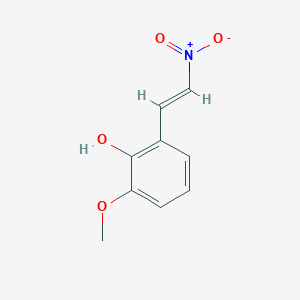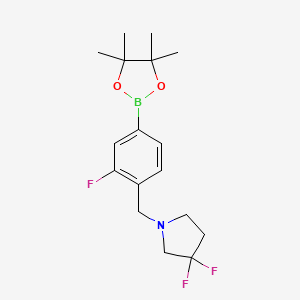
Diethyl aziridin-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl aziridin-2-ylphosphonate is a chemical compound that belongs to the class of aziridine phosphonates Aziridines are three-membered nitrogen-containing heterocycles, and phosphonates are esters of phosphonic acids
Métodos De Preparación
Diethyl aziridin-2-ylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of vinyl phosphonate or acetyl phosphonate with an appropriate aziridine precursor. The reaction typically proceeds under mild conditions using an alkaline solution of lithium hydroxide, which allows for controlled mono-hydrolysis without opening the aziridine ring . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Análisis De Reacciones Químicas
Diethyl aziridin-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl aziridin-2-ylphosphonate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its cytotoxicity against certain cancer cell lines.
Materials Science: It can be used as a building block for synthesizing novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl aziridin-2-ylphosphonate involves its interaction with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its cytotoxic and antibacterial activities .
Comparación Con Compuestos Similares
Diethyl aziridin-2-ylphosphonate can be compared with other aziridine phosphonates and aminophosphonic acids. Similar compounds include:
N-substituted aziridine diethyl phosphonates: These compounds have similar structural features but differ in their substituents, which can affect their reactivity and biological activity.
Aminophosphonic acids: These are analogues of natural amino acids and have been extensively studied for their biological activities.
This compound is unique due to its specific aziridine ring structure and the presence of phosphonate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35212-68-1 |
|---|---|
Fórmula molecular |
C6H14NO3P |
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylaziridine |
InChI |
InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)6-5-7-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KHKCENZKQRKPOE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CN1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



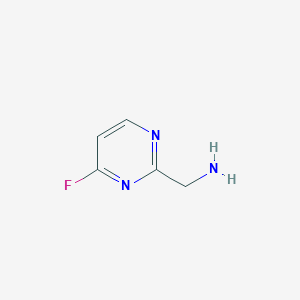





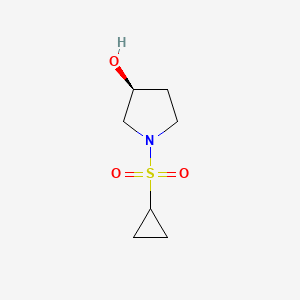
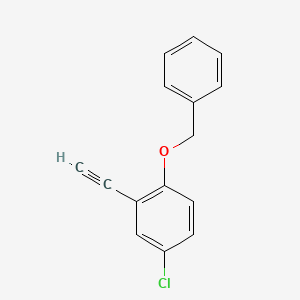
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

